Ethyl 3-(morpholin-4-yl)but-2-enoate

Description

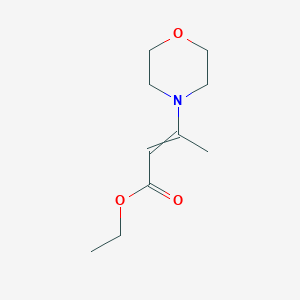

Ethyl 3-(morpholin-4-yl)but-2-enoate (CAS 36277-32-4) is an organic ester featuring a but-2-enoate backbone with a morpholine substituent at the third carbon. The compound is typically a colorless to pale yellow liquid , and its Z-configuration is explicitly noted in some sources , though others omit stereochemical descriptors . The morpholine moiety is of particular interest in medicinal chemistry due to its prevalence in bioactive molecules .

Properties

IUPAC Name |

ethyl 3-morpholin-4-ylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-3-14-10(12)8-9(2)11-4-6-13-7-5-11/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENCNIGVANECFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342342 | |

| Record name | Ethyl 3-(morpholin-4-yl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55212-82-3 | |

| Record name | Ethyl 3-(morpholin-4-yl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(morpholin-4-yl)but-2-enoate typically involves the reaction of morpholine with ethyl acetoacetate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where morpholine acts as a nucleophile attacking the carbonyl carbon of ethyl acetoacetate, followed by elimination of water to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The reaction is usually carried out in a solvent like dichloromethane or ethanol, and the product is purified by recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(morpholin-4-yl)but-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted morpholine derivatives.

Scientific Research Applications

Ethyl 3-(morpholin-4-yl)but-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(morpholin-4-yl)but-2-enoate involves its interaction with various molecular targets. The morpholine ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Ethyl 3-(morpholin-4-yl)but-2-enoate belongs to a broader class of α,β-unsaturated esters. Key structural analogs include compounds with aryl, heterocyclic, or chromenone substituents. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison

Notes:

- The morpholine derivative’s liquid state contrasts with the solid or waxy forms of aryl-substituted analogs, likely due to reduced crystallinity from the flexible morpholine ring .

- Aryl-substituted analogs (e.g., biphenyl or naphthalene derivatives) exhibit higher hydrophobicity, whereas the morpholine analog may have improved solubility in polar organic solvents .

Biological Activity

Ethyl 3-(morpholin-4-yl)but-2-enoate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its versatility in biological applications. The compound can be represented as follows:

This structure allows for various interactions with biological targets, potentially leading to diverse pharmacological effects.

Antitumor Activity

Research has shown that compounds containing morpholine moieties exhibit significant antitumor properties. A study indicated that derivatives of morpholine displayed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. This compound's structural similarity to these derivatives suggests it may possess comparable activity.

Antimicrobial Properties

Morpholine derivatives have been reported to demonstrate antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. This compound could potentially exhibit similar properties, making it a candidate for further investigation in the field of antimicrobial agents.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within cells. Morpholines are known to influence various biological pathways, including those involved in cell proliferation and apoptosis.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : The reaction between morpholine and appropriate α,β-unsaturated esters can yield the desired product.

- Ring Opening Reactions : Morpholine derivatives can be synthesized via ring opening of epoxides followed by subsequent reactions to form the target compound.

These methods highlight the versatility of morpholine chemistry in producing biologically active compounds.

Study 1: Anticancer Activity Evaluation

In a recent study, this compound was evaluated for its anticancer activity against a panel of human tumor cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.